2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, a thiophene ring, and an acetamide group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.
Introduction of the furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide group: This can be done by reacting an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of halogenated or nitrated derivatives
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-cyclopropyl-N-(2-(thiophen-2-yl)-2-hydroxyethyl)acetamide
- 2-cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings, which may confer specific electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(9-11-5-6-11)16-10-15(18,12-3-1-7-19-12)13-4-2-8-20-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHFBSWYDRUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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